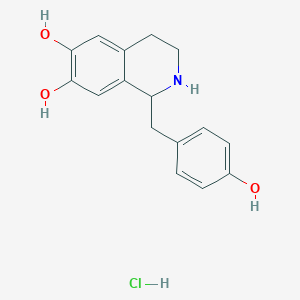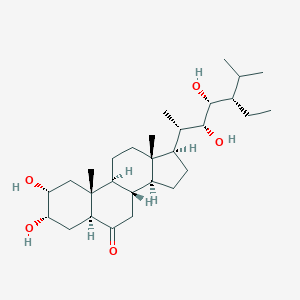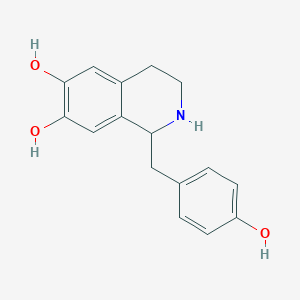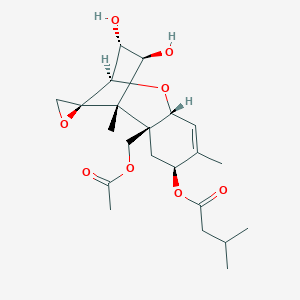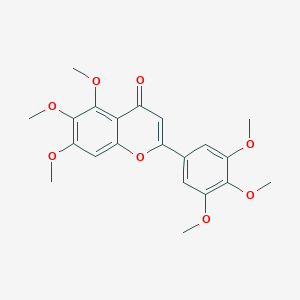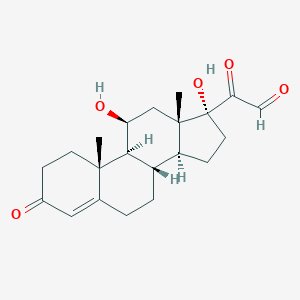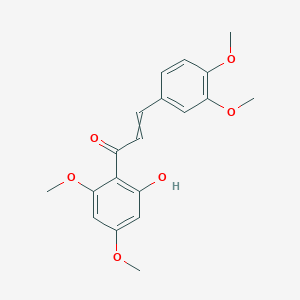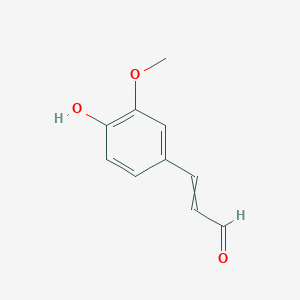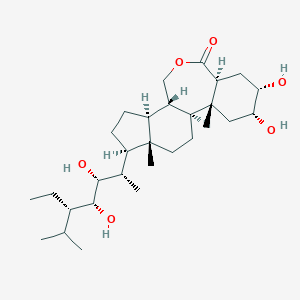
2'-羟基大豆苷元
描述
2’-Hydroxydaidzein is a natural flavonoid found in the herbs of Crotalaria pallida . It is a hydroxyisoflavone that is daidzein bearing an additional hydroxy substituent at position 2’ . It has a role as an anti-inflammatory agent and is functionally related to daidzein .
Synthesis Analysis
A convergent synthesis route to 8-hydroxydaidzein (8-HD), 3′-hydroxydaidzein (3′-HD), and 8,3′-dihydroxydaidzein (8,3′-DHD) starting from commercially available and inexpensive daidzein was reported . The product structures were characterized by FTIR, NMR, and MS analysis .
Molecular Structure Analysis
The molecular formula of 2’-Hydroxydaidzein is C15H10O5 . The InChI is InChI=1S/C15H10O5/c16-8-1-3-10 (13 (18)5-8)12-7-20-14-6-9 (17)2-4-11 (14)15 (12)19/h1-7,16-18H . The Canonical SMILES is C1=CC (=C (C=C1O)O)C2=COC3=C (C2=O)C=CC (=C3)O .
Chemical Reactions Analysis
2’-Hydroxydaidzein inhibits the release of chemical mediator from inflammatory cells . It significantly inhibits lysozyme and β-glucuronidase release from rat neutrophils .
Physical And Chemical Properties Analysis
The molecular weight of 2’-Hydroxydaidzein is 270.24 g/mol . It has 5 H bond acceptors, 3 H bond donors, and 1 freely rotating bond . The polar surface area is 87 Å . The molar volume is 174.6±3.0 cm .
科学研究应用
Antioxidant Activity
2’-Hydroxydaidzein has been studied for its antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress caused by reactive oxygen species (ROS). This compound could potentially be used to mitigate oxidative damage in cells, which is a common factor in many diseases and aging processes .
Anti-Hypoxia Activity
Research has indicated that 2’-Hydroxydaidzein may have protective effects against hypoxia, which is a condition where a region of the body is deprived of adequate oxygen supply. It could be beneficial in medical scenarios where tissues are at risk of hypoxia-related damage .
Bioactivity Enhancement
The ortho-dihydroxyl groups in the structure of 2’-Hydroxydaidzein may enhance its bioactivity compared to its precursors, daidzein and genistein. This enhancement could lead to improved health benefits and therapeutic applications .
Industrial Applications
The bioactivity of 2’-Hydroxydaidzein opens up possibilities for its use in various industrial applications. While specific industries are not detailed in the search results, the compound’s enhanced bioactivity suggests potential uses in pharmaceuticals, nutraceuticals, and cosmeceuticals .
Protective Effect on Cells
Studies have confirmed that hydroxydaidzein derivatives can protect cells from damage under stress conditions such as hypoxia. This protective effect could be harnessed in developing treatments for conditions that cause cellular stress .
Research on Non-Synthetic Sources
There is ongoing research into isolating 2’-Hydroxydaidzein from non-synthetic sources, which could lead to more sustainable and natural production methods for this compound with potential applications in organic and natural product markets .
作用机制
Target of Action
2’-Hydroxydaidzein is a metabolite that primarily targets inflammatory cells . It has been found to inhibit the release of chemical mediators from these cells . In particular, it significantly inhibits the release of lysozyme and β-glucuronidase from rat neutrophils . These enzymes are involved in the immune response and inflammation, suggesting that 2’-Hydroxydaidzein may have anti-inflammatory effects .
Mode of Action
It is known to inhibit the release of certain enzymes from inflammatory cells . This suggests that it may interact with these cells to prevent the release of these enzymes, thereby reducing inflammation . Additionally, it has been found that 2’-Hydroxydaidzein can be hydroxylated by the enzyme CYP81E63 . This interaction could potentially influence its mode of action .
Biochemical Pathways
2’-Hydroxydaidzein is involved in the isoflavonoid biosynthesis pathway . It is a product of the enzyme 2’-hydroxydaidzein reductase, which catalyzes the reduction of 2’-hydroxy-2,3-dihydrodaidzein to 2’-hydroxydaidzein . This suggests that 2’-Hydroxydaidzein may play a role in the production of isoflavonoids, a class of compounds with various biological activities .
Pharmacokinetics
It is known that the bioavailability of similar compounds can be influenced by the dosage form . For example, the absorption of daidzein, a compound closely related to 2’-Hydroxydaidzein, was found to be better when administered as a solution compared to a suspension . This suggests that the pharmacokinetics of 2’-Hydroxydaidzein may also be influenced by its dosage form .
Result of Action
The primary result of 2’-Hydroxydaidzein’s action is the inhibition of the release of certain enzymes from inflammatory cells . This can lead to a reduction in inflammation, suggesting potential anti-inflammatory effects . Additionally, its involvement in the isoflavonoid biosynthesis pathway suggests that it may play a role in the production of isoflavonoids .
未来方向
Research is ongoing to further understand the pharmacological applications of daidzein in the treatment of several disorders like oxidative stress, cancer, obesity, cardiovascular, neuroprotective, diabetes, ovariectomy, anxiety, and inflammation . Furthermore, nanotechnology-based formulations which have been investigated for daidzein in preceding years include polymeric nanoparticles, solid lipid nanoparticles, nanostructured lipid carrier, polymer-lipid nanoparticles, nanocomplexes, polymeric micelles, nanoemulsion, nanosuspension, liposomes, and self-microemulsifying drug delivery systems .
属性
IUPAC Name |
3-(2,4-dihydroxyphenyl)-7-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-8-1-3-10(13(18)5-8)12-7-20-14-6-9(17)2-4-11(14)15(12)19/h1-7,16-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTNPCRBEWXCGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=COC3=C(C2=O)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227589 | |
| Record name | 4H-1-Benzopyran-4-one, 3-(2,4-dihydroxyphenyl)-7-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2'-Hydroxydaidzein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029372 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2'-Hydroxydaidzein | |
CAS RN |
7678-85-5 | |
| Record name | 2′-Hydroxydaidzein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7678-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',4',7-Trihydroxyisoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007678855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 3-(2,4-dihydroxyphenyl)-7-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',4',7-TRIHYDROXYISOFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GQ94T5E87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2'-Hydroxydaidzein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029372 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
275 °C | |
| Record name | 2'-Hydroxydaidzein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029372 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological significance of 2'-Hydroxydaidzein in plants?
A1: 2'-Hydroxydaidzein plays a crucial role in the biosynthesis of isoflavonoid-derived antimicrobial compounds in legumes like licorice (Glycyrrhiza echinata L.) []. It serves as an intermediate compound in the pathway leading to the production of these defensive molecules.
Q2: How is 2'-Hydroxydaidzein synthesized in plants?
A2: The enzyme isoflavone 2'-hydroxylase, encoded by the CYP81E1 gene, catalyzes the hydroxylation of isoflavones like daidzein to produce 2'-hydroxyisoflavones, including 2'-hydroxydaidzein []. This enzymatic reaction is critical for the production of specific isoflavonoids in plants.
Q3: Has 2'-Hydroxydaidzein been found in other plants besides licorice?
A3: Yes, 2'-Hydroxydaidzein has been isolated from the black gram (Phaseolus mungo L.) [], suggesting that the biosynthesis and utilization of this compound might be present in other legume species. This finding highlights the potential widespread occurrence of this specific isoflavonoid pathway in the plant kingdom.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




